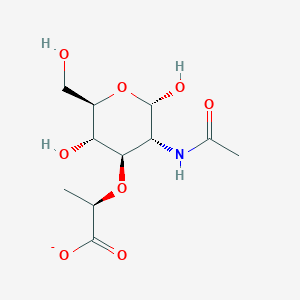

N-acetyl-alpha-muramate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18NO8- |

|---|---|

Molecular Weight |

292.26 g/mol |

IUPAC Name |

(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |

InChI |

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/p-1/t4-,6-,7-,8-,9-,11+/m1/s1 |

InChI Key |

MNLRQHMNZILYPY-MDMHTWEWSA-M |

SMILES |

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)O)NC(=O)C |

Isomeric SMILES |

C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)O)NC(=O)C |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Interconversions of N Acetyl Alpha Muramate

De Novo Synthesis of UDP-N-acetyl-alpha-muramate

The de novo biosynthetic pathway of UDP-N-acetyl-alpha-muramate (UDP-MurNAc) is a fundamental cytoplasmic process in bacteria, representing the initial committed stage for the formation of peptidoglycan, a critical component of the bacterial cell wall. oup.com This pathway begins with core metabolites and involves a series of enzymatic reactions to produce the essential precursor, UDP-MurNAc.

Initial Steps from Core Metabolites (e.g., Phosphoenolpyruvate (B93156) and N-acetylglucosamine)

The synthesis of UDP-MurNAc originates from central metabolic pathways, utilizing the glycolytic intermediate fructose-6-phosphate (B1210287) and the amino acid L-glutamine to first produce UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov The formation of UDP-GlcNAc from fructose-6-phosphate is a multi-step process. asm.org It begins with the conversion of fructose-6-phosphate to glucosamine-6-phosphate, a reaction that can be catalyzed by glutamine-fructose-6-phosphate aminotransferases (GFAT) or glucosamine-6-phosphate deaminases (GNPDA). oup.com Following this, a series of enzymatic reactions involving isomerization and acetylation lead to the formation of N-acetylglucosamine-1-phosphate, which then reacts with UTP to yield UDP-GlcNAc. asm.orgoup.com

With UDP-GlcNAc and another glycolytic intermediate, phosphoenolpyruvate (PEP), available in the cytoplasm, the stage is set for the specific synthesis of UDP-MurNAc. nih.gov This two-step conversion marks the first dedicated part of peptidoglycan biosynthesis. oup.com

Enzymatic Reactions in UDP-N-acetyl-alpha-D-muramate Formation

The conversion of UDP-GlcNAc to UDP-MurNAc is catalyzed by two essential enzymes, MurA and MurB, which carry out sequential transfer and reduction reactions. researchgate.net

The first committed step in the synthesis of UDP-MurNAc is catalyzed by UDP-N-acetylglucosamine 1-carboxyvinyltransferase, commonly known as MurA. nih.govasm.org This enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). oup.comnih.gov The reaction results in the formation of UDP-N-acetylenolpyruvoylglucosamine (also referred to as EP-UNAG) and the release of inorganic phosphate (B84403) (Pi). nih.gov

MurA is a critical enzyme for bacterial survival, and its activity has been characterized in various bacteria. asm.org The kinetic parameters of MurA, which reflect its efficiency, vary between different bacterial species. For instance, the Michaelis constant (Km) for its substrates, UDP-GlcNAc and PEP, and the turnover number (kcat) have been determined for several organisms. asm.orgplos.org

| Organism | Km (UDP-GlcNAc) (μM) | Km (PEP) (μM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Escherichia coli | 15 | 0.4 | 3.8 | asm.org |

| Streptococcus pneumoniae (MurA1) | 244 | 37 | 0.9 | asm.orgplos.org |

| Streptococcus pneumoniae (MurA2) | 125 | 12 | 1.6 | asm.org |

| Wolbachia endosymbiont of Brugia malayi | 31.49 | 9.198 | N/A | plos.org |

| Enterobacter cloacae | 80 | 8.3 | N/A | plos.org |

| Streptococcus mutans | 120 | 86 | N/A | plos.org |

| Staphylococcus aureus | 168 | N/A | N/A | plos.org |

Following the action of MurA, the second enzymatic step is the reduction of the enolpyruvyl moiety of UDP-N-acetylenolpyruvoylglucosamine to a D-lactyl group, thereby forming UDP-N-acetylmuramic acid (UDP-MurNAc). oup.comchemrxiv.org This reaction is catalyzed by UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). chemrxiv.org The reduction is a crucial step that establishes the D-lactyl ether characteristic of muramic acid. oup.com

The reduction reaction catalyzed by MurB is stereospecific. oup.com The mechanism involves the transfer of a hydride from the cofactor NADPH to the enzyme's flavin cofactor, FAD, and subsequently to the substrate. oup.com Specifically, the reaction involves the transfer of the 4-pro-S hydride from NADPH to the N-5 position of the enzyme-bound FAD. oup.comoup.com This reduced flavin (FADH2) then transfers the hydride to the C-3 position of the enolpyruvyl group of the substrate. oup.com This is followed by a stereospecific protonation at the C-2 position by a solvent-derived proton, which results in the formation of the D-lactyl configuration of the final product, UDP-MurNAc. oup.comoup.com The active site architecture of MurB is believed to restrict free rotation around the C2-C3 bond of the substrate, ensuring the stereoselective outcome of the reduction. ebi.ac.uk

UDP-N-acetylenolpyruvoylglucosamine Reductase (MurB) Catalysis

Stereochemical Aspects of MurB Catalysis

Peptidoglycan Recycling Pathways Involving N-acetyl-alpha-muramate Derivatives

The bacterial cell wall, a rigid structure composed of peptidoglycan (PG), undergoes continuous breakdown and resynthesis during cell growth and division. uni-konstanz.debiorxiv.org This process, known as peptidoglycan recycling, is a crucial metabolic pathway that allows bacteria to conserve resources by salvaging and reusing the components of the old cell wall. researchgate.net A key molecule in this process is N-acetylmuramic acid (MurNAc), a unique amino sugar that, along with N-acetylglucosamine (GlcNAc), forms the glycan backbone of peptidoglycan. uni-konstanz.denih.gov

Generation of 1,6-Anhydro-N-acetylmuramic Acid (AnhydroMurNAc) from Cell Wall Turnover

During the normal course of bacterial growth, lytic enzymes, also known as autolysins, cleave the existing peptidoglycan to allow for the insertion of new material. uni-konstanz.de Specifically, lytic transglycosylases act on the glycan strands, resulting in the formation of muropeptides containing a distinctive 1,6-anhydro bond on the MurNAc residue. uni-konstanz.deasm.org The primary turnover product is a disaccharide-tetrapeptide, GlcNAc-1,6-anhydro-MurNAc-tetrapeptide. uni-konstanz.de This anhydro-muropeptide is then transported into the cytoplasm for further processing. asm.orgpathbank.org Inside the cell, other enzymes, such as the β-N-acetylglucosaminidase NagZ and the amidase AmpD, cleave the imported muropeptides to release free 1,6-Anhydro-N-acetylmuramic acid (anhydroMurNAc) and the peptide portion. asm.orgnih.gov In Escherichia coli, it is estimated that over 60% of the side wall murein is broken down during each generation, highlighting the significance of this recycling process. nih.govresearchgate.net

Salvage and Reutilization Mechanisms

Once generated, anhydroMurNAc is channeled into a salvage pathway to be reincorporated into peptidoglycan biosynthesis or central metabolism. This involves a series of enzymatic conversions that ultimately transform it into a usable precursor.

The first committed step in the recycling of anhydroMurNAc is its phosphorylation by the enzyme Anhydro-N-acetylmuramic acid kinase (AnmK). uniprot.orgasm.org This enzyme catalyzes the ATP-dependent phosphorylation of anhydroMurNAc, which involves the simultaneous cleavage of the 1,6-anhydro ring to produce N-acetylmuramic acid 6-phosphate (MurNAc-6P). uniprot.orgresearchgate.net AnmK exhibits a high degree of specificity for anhydroMurNAc and does not phosphorylate MurNAc itself. asm.org The enzyme's activity is optimal at a pH of 10-11 and is strongly inhibited by ADP. uniprot.orgasm.org

Recent studies on Pseudomonas aeruginosa AnmK have provided detailed insights into its catalytic mechanism, revealing a random-sequential kinetic mechanism where both anhydroMurNAc and ATP can bind independently to the enzyme's active site. nih.govbohrium.com The enzyme undergoes a conformational change to a closed state to facilitate the phosphoryl transfer. nih.govbohrium.com Interestingly, chemoenzymatic studies have shown that AnmK from some bacteria can tolerate certain modifications at the 2-N-acetyl and 3-lactyl positions of the muramic acid sugar, suggesting a degree of substrate permissibility that can be exploited for developing molecular probes. acs.orgnih.gov

| Property | Description | Source |

|---|---|---|

| Function | Catalyzes the specific phosphorylation of 1,6-anhydro-N-acetylmuramic acid (anhMurNAc) with the simultaneous cleavage of the 1,6-anhydro ring, generating N-acetylmuramic acid 6-phosphate (MurNAc-6P). | uniprot.org |

| Substrate Specificity | Specific for anhMurNAc; does not phosphorylate MurNAc. | asm.org |

| Cofactors | Requires ATP and Mg²⁺ for activity. | asm.org |

| Optimal pH | 10-11 | uniprot.org |

| Inhibitors | Strongly inhibited by ADP. | uniprot.orgasm.org |

| Kinetic Mechanism (P. aeruginosa) | Random-sequential kinetic mechanism. | nih.govbohrium.com |

Following its formation by AnmK, MurNAc-6P is acted upon by the enzyme N-acetylmuramic acid 6-phosphate etherase (MurQ). researchgate.netnih.govacs.org MurQ is a hydrolase that catalyzes the cleavage of the D-lactyl ether bond at the C3 position of MurNAc-6P. uni-konstanz.deacs.org This reaction yields N-acetylglucosamine-6-phosphate (GlcNAc-6P) and D-lactate. uni-konstanz.deuniprot.org The GlcNAc-6P can then enter central metabolic pathways, such as glycolysis, or be used for the de novo synthesis of peptidoglycan precursors. researchgate.net Mechanistic studies have shown that the reaction proceeds through a lyase-type mechanism involving the elimination of lactate (B86563) to form an α,β-unsaturated aldehyde intermediate, followed by the addition of water. nih.govacs.org In E. coli, the genes for MurNAc transport (murP) and MurQ are located adjacent to each other and their expression is controlled by the transcriptional repressor MurR. researchgate.net The presence and activity of MurQ are crucial for the recycling of MurNAc in both Gram-negative and Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov

While the AnmK-MurQ pathway is a primary route for MurNAc recycling, some bacteria, particularly in the Pseudomonas family, possess an alternative salvage pathway involving the enzymes N-acetylmuramate/N-acetylglucosamine anomeric kinase (AmgK) and N-acetylmuramate α-1-phosphate uridylyltransferase (MurU). acs.orguniprot.org This pathway bypasses the de novo synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), a key precursor for peptidoglycan synthesis. uniprot.orguniprot.org

AmgK is a sugar kinase that phosphorylates MurNAc and GlcNAc at the C1 hydroxyl group, producing MurNAc-α-1-phosphate (MurNAc-α-1P) and GlcNAc-α-1-phosphate, respectively. uniprot.org Subsequently, MurU catalyzes the formation of UDP-MurNAc from UTP and MurNAc-α-1P. uniprot.orguniprot.orgresearchgate.net This provides a direct shortcut for reincorporating salvaged MurNAc into the peptidoglycan biosynthetic pathway. acs.org This pathway has also been shown to play a role in the intrinsic resistance to the antibiotic fosfomycin (B1673569), which targets the de novo synthesis of UDP-MurNAc. uniprot.orguniprot.org The substrate specificity of these enzymes has been explored, revealing that they can tolerate certain modifications, which has been utilized in the development of bioorthogonal probes to study peptidoglycan metabolism. acs.orgnih.gov

| Enzyme | Gene | Function | Pathway | Source |

|---|---|---|---|---|

| Anhydro-N-acetylmuramic Acid Kinase | anmK | Phosphorylates 1,6-anhydro-N-acetylmuramic acid to N-acetylmuramic acid 6-phosphate. | Primary Recycling Pathway | uniprot.orgasm.org |

| N-acetylmuramic Acid 6-Phosphate Etherase | murQ | Cleaves N-acetylmuramic acid 6-phosphate to N-acetylglucosamine-6-phosphate and D-lactate. | Primary Recycling Pathway | uni-konstanz.deacs.orguniprot.org |

| N-acetylmuramate/N-acetylglucosamine Kinase | amgK | Phosphorylates N-acetylmuramic acid to N-acetylmuramate α-1-phosphate. | Alternative Salvage Pathway | acs.orguniprot.org |

| NAM α-1 Phosphate Uridylyl Transferase | murU | Catalyzes the formation of UDP-N-acetylmuramate from UTP and N-acetylmuramate α-1-phosphate. | Alternative Salvage Pathway | uniprot.orguniprot.org |

N-acetylmuramic Acid 6-Phosphate Etherase (MurQ) Function

Metabolic Fates and Auxiliary Pathways Beyond Primary Peptidoglycan Synthesis

The recycling of N-acetylmuramic acid is not solely a closed loop leading back to peptidoglycan synthesis. The generation of N-acetylglucosamine-6-phosphate (GlcNAc-6P) by MurQ connects peptidoglycan turnover to central metabolism. researchgate.net GlcNAc-6P can be deacetylated and deaminated to enter glycolysis, providing the cell with a source of carbon and energy. nih.gov

Furthermore, the components salvaged from peptidoglycan can have roles beyond simple building blocks. For instance, the peptide fragments released during turnover can be re-ligated to UDP-MurNAc to form new peptidoglycan precursors. pathbank.org This highlights the intricate network of pathways that ensure the efficient utilization of cellular resources. The ability to metabolically incorporate modified N-acetylmuramic acid probes has become a valuable tool for studying these complex pathways, offering insights into bacterial cell wall architecture, biosynthesis, and interaction with the host immune system. nih.govnih.govacs.org The existence of these elaborate recycling and salvage pathways underscores the importance of peptidoglycan homeostasis for bacterial fitness, survival, and even antibiotic resistance. biorxiv.org

Auxotrophy for MurNAc in Specific Bacterial Species and its Metabolic Implications

Auxotrophy for this compound (MurNAc), a fundamental component of the bacterial cell wall peptidoglycan (PGN), is a rare but significant metabolic dependency observed in certain bacterial species. nih.govnih.gov This inability to synthesize MurNAc de novo necessitates that these organisms acquire it from their environment, often from cohabiting bacteria, leading to complex metabolic interdependencies and survival strategies. nih.govacs.org

The oral pathogen Tannerella forsythia, a Gram-negative bacterium implicated in periodontitis, is a well-characterized example of a MurNAc auxotroph. nih.govresearchgate.net This dependency is a consequence of the absence of the murA and murB genes in its genome. nih.govacs.org These genes encode enzymes essential for the initial steps of the universal PGN precursor biosynthesis pathway, specifically the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). nih.gov The lack of this de novo synthesis pathway renders T. forsythia strictly reliant on external sources of MurNAc for its growth and the maintenance of its cellular structure. nih.govresearchgate.net

The metabolic implications of this auxotrophy for T. forsythia are profound. In laboratory cultures, depletion of MurNAc leads to significant morphological changes, with the bacteria transitioning from healthy, rod-shaped cells to a fusiform morphology, a clear indicator of impaired cell wall metabolism. nih.govfrontiersin.org To survive in its natural habitat, the multispecies oral biofilm, T. forsythia has developed sophisticated scavenging mechanisms to acquire MurNAc from the PGN of other bacteria. nih.govresearchgate.net It is hypothesized that the bacterium takes up muropeptides, which are fragments of PGN released during the cell wall turnover or lysis of other bacteria in the biofilm. nih.govresearchgate.net

Once scavenged, the metabolic fate of MurNAc in T. forsythia involves several key enzymes. The bacterium possesses a MurNAc transporter (Tf_MurT) and an inner membrane permease, AmpG, which are crucial for the uptake of MurNAc and PGN fragments, respectively. nih.govnih.gov Inside the cell, a specific N-acetylmuramic acid kinase (Tf_MurK) phosphorylates MurNAc. nih.govresearchgate.net Interestingly, deletion of the Tf_murK gene does not eliminate viability but rather blocks the catabolism of MurNAc, redirecting the entire scavenged pool towards peptidoglycan biosynthesis. This results in a growth advantage for the mutant strain in MurNAc-limited conditions. nih.govfrontiersin.org This suggests a dual role for exogenous MurNAc in T. forsythia: a portion is catabolized, while another is channeled directly into cell wall synthesis. nih.gov The accumulation of the PGN precursor UDP-MurNAc-pentapeptide in a Tf_murK mutant further supports the existence of a salvage pathway that funnels MurNAc into PGN biosynthesis. frontiersin.org

Another example of a MurNAc auxotroph is Tomasiella immunophila, a gut symbiont from the Muribaculaceae family. datadryad.org This bacterium's auxotrophy for MurNAc has significant implications for its host, as it is associated with mucosal immunodeficiency. datadryad.org T. immunophila has been shown to deliver immunoglobulin-degrading proteases into outer membrane vesicles, indicating a complex interaction with the host's immune system that is intertwined with its metabolic needs. datadryad.org

The following table summarizes the key findings regarding MurNAc auxotrophy in these bacterial species:

| Bacterial Species | Genetic Basis of Auxotrophy | Metabolic Implications | Key Research Findings |

| Tannerella forsythia | Lacks murA and murB genes required for de novo MurNAc biosynthesis. nih.govnih.govacs.org | Strict dependence on exogenous MurNAc for growth and cell morphology. nih.gov Scavenges PGN fragments from other bacteria in its biofilm environment. nih.govresearchgate.net | Depletion of MurNAc leads to a transition from rod-shaped to fusiform cells. nih.govfrontiersin.org Possesses a specific MurNAc kinase (Tf_MurK) and transporters (Tf_MurT, AmpG) for uptake and metabolism. nih.govnih.gov MurNAc is both catabolized and used for PGN synthesis. nih.gov |

| Tomasiella immunophila | Auxotrophic for N-acetylmuramic acid (MurNAc). datadryad.org | Associated with mucosal immunodeficiency in the host. datadryad.org | Delivers immunoglobulin-degrading proteases via outer membrane vesicles. datadryad.org |

Enzymology and Structural Biology of N Acetyl Alpha Muramate Modifying Enzymes

Kinetic and Mechanistic Characterization of Key Enzymes

UDP-N-acetylmuramate—L-alanine Ligase (MurC)

UDP-N-acetylmuramate—L-alanine ligase, or MurC, is an essential cytoplasmic enzyme that catalyzes the first step in the synthesis of the peptide side chain of peptidoglycan. nih.govresearchgate.net This reaction involves the ATP-dependent addition of L-alanine to the D-lactyl moiety of UDP-N-acetylmuramic acid (UDP-MurNAc). nih.govwiley.comoup.com The catalytic process is an ordered sequential mechanism, where ATP binds first, followed by UDP-MurNAc, and finally L-alanine. wiley.com The energy derived from ATP hydrolysis to ADP and inorganic phosphate (B84403) drives the formation of an amide bond between UDP-MurNAc and L-alanine. sgul.ac.uktandfonline.com Specifically, the reaction proceeds through the formation of an acyl-phosphate intermediate of UDP-MurNAc, which is then subjected to a nucleophilic attack by the amino group of L-alanine. sgul.ac.uktandfonline.com

While the primary substrate for MurC in most bacteria is L-alanine, some degree of substrate flexibility has been observed. asm.org For instance, studies on Mycobacterium tuberculosis MurC have shown its ability to incorporate both L-serine and glycine (B1666218) in vitro. sgul.ac.uk Similarly, MurC from M. leprae has been shown to utilize glycine as a substrate, which is consistent with the presence of glycine as the first amino acid in its peptidoglycan stem peptide. sgul.ac.ukasm.org However, the primary specificity is for L-alanine. asm.org In Mycobacterium tuberculosis, MurC exhibits optimal activity at an alkaline pH of 8.0–8.5 and temperatures between 35 and 40°C. nih.gov

**Table 1: Kinetic Parameters of MurC from *Mycobacterium tuberculosis***

| Substrate | KM (µM) | Vmax (µmol/min/mg) |

|---|---|---|

| UDP-MurNAc | 120 ± 15 | 1.1 ± 0.1 |

| ATP | 250 ± 20 | 1.3 ± 0.1 |

| L-Alanine | 450 ± 30 | 1.2 ± 0.1 |

Data derived from studies on M. tuberculosis MurC and represent typical values under optimal assay conditions. nih.gov

The reaction catalyzed by MurC is the committed step in the formation of the pentapeptide chain of peptidoglycan. By ligating the first amino acid, L-alanine (or occasionally glycine or L-serine), to UDP-MurNAc, MurC initiates a series of subsequent additions catalyzed by MurD, MurE, and MurF ligases. wiley.comoup.comasm.org These enzymes sequentially add D-glutamic acid, a diamino acid (like meso-diaminopimelic acid or L-lysine), and a D-alanyl-D-alanine dipeptide, respectively. oup.com The product of the MurC reaction, UDP-MurNAc-L-alanine, serves as the substrate for MurD, thus beginning the elongation of the peptide chain that will ultimately be crucial for the cross-linking and integrity of the peptidoglycan sacculus. nih.govresearchgate.net The regulation of MurC activity, which in some bacteria like Corynebacterium glutamicum and Streptococcus pneumoniae occurs via phosphorylation, underscores its critical role in controlling the flux of precursors into peptidoglycan biosynthesis. wiley.com

ATP-Dependent Ligase Activity and Reaction Specificity

MurB Reductase: Detailed Enzymatic Mechanism and Active Site Features

MurB, or UDP-N-acetylenolpyruvylglucosamine reductase, is a flavoenzyme that catalyzes the stereospecific reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UDP-MurNAc). ebi.ac.ukunito.it This reaction is a pivotal step in the cytoplasmic synthesis of peptidoglycan precursors and utilizes NADPH as the reducing agent. ebi.ac.ukunito.itmdpi.com The absence of a MurB homolog in eukaryotes makes it an attractive target for the development of novel antibacterial agents. ebi.ac.uknih.gov

The enzymatic mechanism of MurB involves two half-reactions. unito.it In the first, the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) is reduced by NADPH to FADH₂. ebi.ac.ukmdpi.com This is followed by the release of NADP⁺. ebi.ac.uk In the second half-reaction, the substrate UNAGEP binds to the active site, and a hydride is transferred from the reduced flavin (FADH₂) to the C3 position of the enolpyruvyl moiety of UNAGEP. ebi.ac.ukunito.it This generates a carbanion intermediate at C2, which is subsequently protonated by a conserved active site residue, such as a serine, to yield the final product, UDP-MurNAc. ebi.ac.uk The active site architecture of MurB ensures the stereoselective nature of the reduction. ebi.ac.uk

Structural studies of MurB from various bacteria, including Escherichia coli and Brucella ovis, reveal a three-domain architecture. unito.itnih.gov The active site is located at the interface of these domains and contains the FAD cofactor and binding sites for both NADPH and UNAGEP. unito.itnih.gov Key residues within the active site are involved in substrate binding and catalysis. For instance, in E. coli MurB, residues like Ser229 are implicated in the protonation step. ebi.ac.uk The binding of the substrate and cofactor induces conformational changes that are crucial for catalysis. unito.it The enzyme from Streptococcus pneumoniae has been shown to be activated by univalent cations and is subject to substrate inhibition. nih.gov

Table 2: Key Features of MurB Reductase

| Feature | Description | Reference(s) |

|---|---|---|

| Cofactor | Flavin Adenine Dinucleotide (FAD) | ebi.ac.ukunito.itmdpi.com |

| Reductant | NADPH | ebi.ac.ukunito.itmdpi.com |

| Substrate | UDP-N-acetylenolpyruvylglucosamine (UNAGEP) | ebi.ac.ukunito.it |

| Product | UDP-N-acetylmuramic acid (UDP-MurNAc) | ebi.ac.ukunito.it |

| Mechanism | Two half-reactions involving FAD reduction and subsequent substrate reduction | unito.itmdpi.com |

| Active Site | Contains FAD, NADPH, and UNAGEP binding sites; conserved residues for catalysis | ebi.ac.ukunito.itnih.gov |

MurNAc Kinases: Substrate Specificity, Catalytic Efficiency, and Inhibition Profiles

N-acetylmuramic acid (MurNAc) kinases (MurK) are enzymes involved in the recycling of MurNAc derived from the breakdown of the cell wall. They catalyze the ATP-dependent phosphorylation of MurNAc to MurNAc-6-phosphate. frontiersin.orgasm.org The substrate specificity and catalytic efficiency of MurNAc kinases can vary significantly between different bacterial species.

A notable example is the MurK from the oral pathogen Tannerella forsythia (Tf_MurK), which is auxotrophic for MurNAc. frontiersin.orgresearchgate.net This enzyme exhibits stringent substrate specificity for MurNAc, with a catalytic efficiency (kcat/Km) approximately 6 x 10⁴-fold higher for MurNAc than for N-acetylglucosamine (GlcNAc). frontiersin.orgresearchgate.net Kinetic studies revealed a Km of about 200 µM for MurNAc and a kcat of 10.5 s⁻¹. frontiersin.orgresearchgate.net Interestingly, Tf_MurK is subject to substrate inhibition, with an inhibition constant (Ki[S]) of 4.2 mM. frontiersin.orgresearchgate.net

In contrast, the MurK from Clostridium acetobutylicum (Ca_MurK) displays a broader substrate specificity, phosphorylating both MurNAc and GlcNAc. asm.org In fact, Ca_MurK shows a slight preference for GlcNAc, with a 1.5-fold higher catalytic efficiency for this substrate compared to MurNAc. asm.orgasm.org The Km values for MurNAc and GlcNAc are 190 µM and 127 µM, respectively, with a kcat of 65.0 s⁻¹ for GlcNAc. asm.org This enzyme has maximal activity at a pH range of 7.5 to 9.0. asm.orgasm.orgresearchgate.net

Table 3: Comparative Kinetic Parameters of MurNAc Kinases

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference(s) |

|---|---|---|---|---|---|

| Tf_MurK (T. forsythia) | MurNAc | 200 | 10.5 | 5.25 x 10⁴ | frontiersin.orgresearchgate.net |

| GlcNAc | 116,000 | 0.1 | 0.86 | frontiersin.orgresearchgate.net | |

| Ca_MurK (C. acetobutylicum) | MurNAc | 190 | ~43.3* | 2.28 x 10⁵ | asm.orgasm.org |

| GlcNAc | 127 | 65.0 | 5.12 x 10⁵ | asm.orgasm.org |

\kcat for MurNAc is estimated based on the 1.5-fold higher catalytic efficiency and kcat for GlcNAc.*

Etherase (MurQ): Cleavage Mechanism and Substrate Kinetics

The etherase MurQ is an enzyme central to the bacterial peptidoglycan recycling pathway. It catalyzes the cleavage of the D-lactyl ether bond of N-acetylmuramic acid 6-phosphate (MurNAc-6-P), yielding N-acetylglucosamine 6-phosphate (GlcNAc-6-P) and D-lactate. uni-konstanz.denih.govresearchgate.netresearchgate.net This reaction allows the bacterium to salvage the sugar and peptide components of its own cell wall for reuse in metabolic pathways or for the synthesis of new peptidoglycan. uni-konstanz.denih.govresearchgate.net

Mechanistic studies on Escherichia coli MurQ have elucidated a lyase-type mechanism for the cleavage of the ether bond. uni-konstanz.denih.govresearchgate.netacs.org The reaction proceeds through a syn-elimination of lactate (B86563), which results in the formation of an α,β-unsaturated aldehyde intermediate with (E)-stereochemistry. uni-konstanz.denih.govresearchgate.netacs.org This is followed by a syn-addition of a water molecule to generate the final product, GlcNAc-6-P. uni-konstanz.denih.govresearchgate.netacs.org Evidence for this mechanism includes the observation of a kinetic isotope effect with [2-²H]MurNAc-6-P and the incorporation of solvent-derived deuterium (B1214612) into the C2 position of the product, indicating that the C2-H bond is cleaved during catalysis. uni-konstanz.denih.govacs.org Furthermore, the incorporation of ¹⁸O from labeled water into the C3 position of the product confirms the cleavage of the C3-O bond. nih.govresearchgate.netacs.org

Mutagenesis studies of E. coli MurQ have identified two glutamic acid residues, Glu83 and Glu114, as being crucial for catalysis. uni-konstanz.denih.govacs.org It is proposed that one of these residues acts as a general base to abstract the proton from C2, while the other functions as a general acid to protonate the departing lactate. uni-konstanz.denih.govacs.org For instance, the Glu83Ala mutant is essentially inactive as an etherase but can still exchange the C2 proton of the substrate with the solvent, suggesting its role as the acidic residue. uni-konstanz.denih.govacs.org

Structural Elucidation of N-acetyl-alpha-muramate-Related Enzymes

The enzymes responsible for the cytoplasmic steps of peptidoglycan biosynthesis, particularly MurB and the Mur ligases (MurC-F), have been the subject of extensive structural investigation to understand their mechanisms and to facilitate the design of novel antibacterial agents. nih.gov These enzymes convert UDP-N-acetylglucosamine (UDP-GlcNAc) into UDP-N-acetylmuramoyl-pentapeptide, the essential precursor for the bacterial cell wall. wiley.comosti.gov

X-ray Crystallography Studies of Enzyme-Substrate/Product Complexes (e.g., MurC, MurB)

X-ray crystallography has been a pivotal technique in revealing the three-dimensional architecture of Mur enzymes, providing detailed snapshots of their catalytic cycles.

MurC (UDP-N-acetylmuramic acid:L-alanine ligase): Crystal structures of MurC from various bacteria, including Haemophilus influenzae, Escherichia coli, and Thermotoga maritima, have been solved, revealing a conserved three-domain architecture. nih.govoup.com These domains are an N-terminal domain that binds the UDP-N-acetylmuramic acid (UNAM) substrate, a central domain for ATP binding, and a C-terminal domain that positions the incoming L-alanine. wiley.comnih.govresearchgate.net The active site is formed at the interface of these three domains upon the binding of all substrates. nih.gov

Studies on H. influenzae MurC have captured the enzyme in complex with its substrate UNAM and Mg²⁺, as well as a fully assembled product-bound complex containing UDP-N-acetylmuramoyl-L-alanine (UMA), the non-hydrolyzable ATP analog AMPPNP, and Mn²⁺. nih.gov These structures show that the domains undergo conformational changes to assemble the active site. The N-terminal domain specifically binds the UDP moiety of UNAM, while the central and C-terminal domains cooperate to form the ATP-binding pocket. nih.gov The C-terminal domain is also crucial for orienting the L-alanine substrate. wiley.comnih.gov This modular architecture allows for flexibility and the binding of progressively larger substrates by the subsequent Mur ligases (MurD, MurE, MurF). nih.gov

MurB (UDP-N-acetylenolpyruvylglucosamine reductase): MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylglucosamine-enolpyruvate (UNAGEP) to form UNAM. oup.comunito.it X-ray crystal structures of MurB from E. coli and Staphylococcus aureus show that the enzyme is composed of three domains. oup.com Domains I and II are responsible for binding the FAD cofactor, while domain III mediates substrate binding. oup.commdpi.com The binding of the UNAGEP substrate induces a significant conformational change, specifically a large movement of domain III. oup.com

Structural comparisons have revealed two classifications of MurB enzymes. Type I, found in E. coli, features a Tyr loop and a split βαββ fold, which are absent in the Type II MurB of S. aureus. oup.com These structural differences impact the mode of substrate binding. oup.com The crystal structure of Pseudomonas aeruginosa MurB in a ternary complex with FAD and NADP⁺ has provided insights into the first half-reaction, showing the nicotinamide (B372718) amide group of NADP⁺ positioned on the si face of the FAD isoalloxazine ring, ready for hydride transfer. ntu.edu.sg

Table 1: Key X-ray Crystallography Findings for MurB and MurC

| Enzyme | Organism | PDB Entry (Example) | Resolution (Å) | Key Structural Insights | Reference(s) |

| MurC | Haemophilus influenzae | 1P3D | 1.7 | Structure of a fully assembled product complex (UMA, AMPPNP, Mn²⁺). Revealed three-domain architecture and substrate binding sites at domain interfaces. | nih.govresearchgate.net |

| MurC | Escherichia coli | 1P31 | 2.6 | Provided insights into the native and selenomethionine (B1662878) forms of the enzyme. | researchgate.net |

| MurB | Escherichia coli | 1MBT | 1.8 | Revealed the three-domain structure and the dead-end complex with UNAGEP. | oup.com |

| MurB | Staphylococcus aureus | 1HSK | N/A | Showed notable structural differences from E. coli MurB (Type II), lacking a Tyr loop. | oup.com |

| MurB | Pseudomonas aeruginosa | 4JAY | 2.1 | Structure of the ternary complex with FAD and NADP⁺, illustrating the basis of the first half-reaction. | ntu.edu.sg |

Nuclear Magnetic Resonance (NMR) Approaches for Conformational and Mechanistic Analysis

NMR spectroscopy complements X-ray crystallography by providing information about the dynamics, conformational changes in solution, and ligand binding events that are crucial for the function of Mur enzymes.

For MurB, NMR studies on a perdeuterated, ¹³C/¹⁵N-labeled enzyme were used to deduce that NADP⁺ binds in the same pocket as UNAGEP, inducing structural changes. oup.com These studies also helped to localize the NADP⁺ binding site on the MurB enzyme. researchgate.netmdpi.com Further NMR analysis was used to identify the stereochemical outcome of the reduction reaction, confirming that the active site architecture restricts free rotation around the C2-C3 bond of the substrate. ebi.ac.uk

In the context of Mur ligases, NMR has been instrumental in studying inhibitor binding. For instance, NMR studies of a dual MurC/MurD inhibitor from the aminothiazole class helped to characterize its binding mode. acs.org Similarly, for MurD, NMR studies revealed that certain inhibitors bind to the N-terminal and central domains without interacting with the C-terminal domain, indicating that their binding is unaffected by the large-scale domain movements typical of the catalytic cycle. nih.gov NMR has also been used to show that some multi-inhibitors targeting MurC-F, which were expected to bind to the ATP site, surprisingly bind to the amino acid binding site instead. mdpi.comtandfonline.com

Active Site Characterization and Identification of Catalytic Residues

A combination of structural studies, sequence alignments, and site-directed mutagenesis has led to the identification of key residues essential for catalysis in MurB and MurC.

MurC Active Site: The active site of MurC is a highly organized environment formed at the junction of its three domains. wiley.comnih.gov The binding of ATP, UNAM, and L-alanine is a sequential and ordered process. oup.com Key interactions include:

ATP Binding: The ATP-binding site lies at the interface of the central and C-terminal domains. researchgate.net A conserved GKT motif (part of the P-loop) is crucial for interacting with the phosphates of ATP. nih.gov

Metal Ion Coordination: Two divalent metal ions (Mg²⁺ or Mn²⁺) are required for catalysis. researchgate.net One ion bridges the β- and γ-phosphates of ATP, while the second coordinates the γ-phosphate and the carboxylate of the UNAM substrate, positioning it for nucleophilic attack. nih.gov An essential glutamate (B1630785) residue in MurC helps stabilize the second metal ion binding site. wiley.com

Substrate Binding: The alanine (B10760859) substrate is oriented through interactions with the positively charged side chains of two conserved arginine residues and its own negatively charged carboxyl group. nih.gov A histidine residue forms a shallow pocket that accommodates the side chain of L-alanine. wiley.com

MurB Active Site: The MurB active site is located in a cleft where the FAD cofactor and the substrates NADPH and UNAGEP bind. oup.comonljbioinform.com The reaction proceeds via a two-half-reaction mechanism with FAD as the redox intermediate. oup.comunito.it

FAD and NADPH Binding: Domains I and II form the FAD-binding module. mdpi.com NADPH binds, and the 4-pro-S hydride is transferred to the FAD cofactor, reducing it to FADH₂. oup.comebi.ac.uk

Substrate Reduction: After NADP⁺ is released, UNAGEP binds. A hydride is then transferred from the reduced flavin to C3 of the enolpyruvyl moiety. ebi.ac.uk

Catalytic Residues: Ser229 (in E. coli) acts as a general acid catalyst, donating a proton to C2 of the enol-ether substrate to generate the final lactyl moiety of UNAM. oup.comebi.ac.uk This serine is later regenerated by a solvent molecule. ebi.ac.uk The nicotinamide amide group of the bound NADP⁺ forms hydrogen bonds with conserved serine and glutamate residues (Ser-239 and Glu-335 in P. aeruginosa). ntu.edu.sg

Enzyme Inhibition Mechanisms and Potential Allosteric Regulation

The essential nature of the Mur pathway in bacteria makes its enzymes attractive targets for novel antibiotics. ingentaconnect.comnih.gov Inhibition strategies have targeted various aspects of enzyme function.

For the Mur ligases (MurC-F), which share structural and mechanistic similarities, inhibitors have been designed to target the binding sites of ATP, the UDP-sugar substrate, or the amino acid substrate. nih.govmdpi.com

Competitive Inhibition: Many inhibitors are designed as substrate analogs. For MurC, L-alanine analogs have been shown to act as competitive inhibitors. mdpi.com A compound identified through high-throughput screening was found to be a competitive inhibitor with respect to ATP for the E. coli MurC enzyme. researchgate.net Similarly, 4-thiazolidinone (B1220212) compounds were designed as inhibitors of MurB. nih.gov

Multi-Target Inhibition: Given the conserved features among Mur ligases, developing inhibitors that target multiple enzymes in the pathway is a promising strategy to minimize resistance. wiley.com Naphthyl-type tetronic acids and aza-stilbene derivatives have been identified as multi-inhibitors of the MurA-F and MurC-F enzymes, respectively. mdpi.comtandfonline.com Surprisingly, kinetic and NMR studies revealed that an aza-stilbene derivative acts as a competitive inhibitor towards the D-glutamic acid substrate of MurD, not the ATP substrate as was anticipated. tandfonline.com

Allosteric Regulation: While most inhibitors are designed to target the active site, the possibility of allosteric regulation presents another avenue for inhibitor design. The complex domain movements inherent to the Mur ligase catalytic cycle suggest that molecules could bind elsewhere on the enzyme to prevent these necessary conformational changes. acs.org The binding of some pulvinone compounds, which inhibit a broad spectrum of Mur enzymes, is difficult to explain by mimicry of active-site motifs alone, leading to the hypothesis that they may bind to an allosteric site in a solvent-exposed region. mdpi.com Furthermore, NMR studies have shown that some inhibitors bind to MurD in a manner that is independent of the enzyme closure promoted by ATP, suggesting a non-traditional mechanism of inhibition that could potentially be allosteric. nih.govtandfonline.com

Molecular Functions and Biological Significance of N Acetyl Alpha Muramate

Integral Component of Bacterial Cell Wall Architecture

The bacterial cell wall is a remarkable structure, providing both rigidity and flexibility, and at its heart lies the polymer known as peptidoglycan (PG). N-acetyl-alpha-muramate, more commonly referred to as N-acetylmuramic acid (NAM), is a principal component of this essential polymer. wikipedia.org

Structural Integration with N-acetylglucosamine Units in Peptidoglycan Glycan Strands

The backbone of peptidoglycan consists of long glycan chains, which are linear polymers of two alternating amino sugars: N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). wikipedia.orgvetbact.org These units are linked together by β-(1,4) glycosidic bonds, forming a repeating disaccharide structure. oup.comtandfonline.com This alternating arrangement of NAG and NAM creates the fundamental polysaccharide chain that constitutes the primary layer of the cell wall. primescholars.com The synthesis of these glycan strands is a crucial step in building the protective peptidoglycan sacculus that encases the bacterial cell. asm.org

Role in Peptidoglycan Cross-linking and Overall Cell Wall Rigidity

What gives the bacterial cell wall its characteristic strength and rigidity is the cross-linking of these glycan strands. nih.gov Attached to each N-acetylmuramic acid residue is a short peptide chain, typically composed of three to five amino acids. wikipedia.orgvetbact.org These peptide stems can then be covalently linked to the peptide stems of adjacent glycan strands, a process catalyzed by transpeptidase enzymes. primescholars.comacs.org This creates a three-dimensional, mesh-like structure that is incredibly strong and able to withstand the high internal osmotic pressure of the bacterial cell. wikipedia.orgnih.gov The extent of this cross-linking directly influences the stiffness and mechanical resistance of the cell wall. nih.govaps.org For instance, in Staphylococcus aureus, a higher degree of peptidoglycan cross-linking has been shown to increase the stiffness of the cell envelope. nih.gov This intricate network of cross-linked N-acetylmuramic acid-containing peptidoglycan is vital for maintaining cell shape and protecting the bacterium from lysis. vetbact.orgacs.org

Participation in Bacterial Cellular Homeostasis and Adaptive Responses

Beyond its structural role, this compound and its derivatives are deeply involved in the dynamic processes of bacterial life, including cellular homeostasis and adaptation to environmental challenges. Bacteria must constantly remodel their peptidoglycan layer to grow, divide, and respond to external stresses. nih.gov This remodeling process, which involves both the synthesis and breakdown of peptidoglycan, is critical for maintaining cellular integrity. vetbact.org

During growth and division, the rigid peptidoglycan sacculus must be selectively cleaved to allow for the insertion of new material. vetbact.org This process generates fragments of the cell wall, including muropeptides, which are derivatives of N-acetylmuramic acid. nih.gov Many bacteria have evolved sophisticated recycling pathways to internalize and reuse these fragments, which is an efficient way to conserve cellular resources. uniprot.orguniprot.org For example, Escherichia coli recycles a significant portion of its peptidoglycan each generation. smpdb.ca

The pool of muropeptides within the cell can also act as an internal signal, reflecting the state of the cell wall. For instance, the presence of certain antibiotics that inhibit cell wall synthesis can lead to an accumulation of specific muropeptides. nih.govnih.gov This accumulation can trigger adaptive responses, such as the induction of antibiotic resistance mechanisms. nih.govnih.gov In some Gram-negative bacteria, the buildup of muropeptides in the periplasm activates the AmpR transcriptional regulator, leading to the expression of β-lactamase enzymes that can inactivate β-lactam antibiotics. nih.govfrontiersin.org This demonstrates a direct link between the breakdown products of N-acetylmuramic acid-containing peptidoglycan and the ability of bacteria to adapt and survive in hostile environments. nih.govmdpi.com

Signaling Roles of this compound and its Muropeptide Derivatives

The fragments generated from peptidoglycan turnover, particularly muropeptides containing this compound, are not merely cellular debris. They have been increasingly recognized as important signaling molecules that can modulate various bacterial processes and interactions. tandfonline.comnih.gov

Modulation of Intracellular Pathways

Once transported into the cytoplasm, muropeptides can interact with specific intracellular receptors. researchgate.net This interaction can trigger signaling cascades that lead to changes in gene expression. d-nb.infoplos.org For example, in some bacteria, muropeptides can influence processes like spore germination. In Bacillus subtilis, specific muropeptides can act as signals to initiate the exit from a dormant spore state and resume active growth. nih.gov The sensing of these molecules allows bacteria to coordinate their behavior based on the presence and growth of other bacteria in their vicinity. nih.gov

Interaction with Bacterial Regulatory Networks (e.g., Virulence Gene Expression)

The signaling function of muropeptides extends to the regulation of virulence in pathogenic bacteria. asm.org The AmpR system, mentioned earlier in the context of antibiotic resistance, is a prime example. In Pseudomonas aeruginosa, AmpR, when activated by the binding of muropeptides, not only controls β-lactamase production but also regulates the expression of a wide range of virulence factors. mdpi.comoup.com This includes genes involved in the production of toxins, biofilm formation, and other factors that contribute to the bacterium's ability to cause disease. mdpi.com By linking cell wall status to virulence gene expression, bacteria can coordinate their pathogenic behavior with their growth and interaction with the host environment. asm.orgplos.org This intricate regulatory network highlights the central role of this compound derivatives as signaling molecules that can significantly impact bacterial pathogenesis. oup.com

Interplay in Host-Microbe Interactions at the Molecular Level

This compound, a derivative of N-acetylmuramic acid (MurNAc), is a fundamental component of peptidoglycan, the essential polymer that forms the bacterial cell wall. oup.comwikipedia.orgoup.com Its role extends beyond providing structural integrity to the bacterial cell; it is a key molecule in the intricate dialogue between bacteria and their hosts. This section explores the multifaceted involvement of this compound and its parent molecule, MurNAc, in host-microbe interactions, focusing on its recognition by the host immune system, its connection to bacterial virulence, and its utility in studying bacterial adaptation.

Recognition as Pathogen-Associated Molecular Patterns (PAMPs) by Host Systems

The host immune system has evolved sophisticated mechanisms to detect the presence of microorganisms by recognizing conserved molecular structures known as pathogen-associated molecular patterns (PAMPs), or more broadly, microbe-associated molecular patterns (MAMPs). nih.govfrontiersin.org Peptidoglycan and its fragments, including those containing N-acetylmuramic acid, are potent PAMPs that trigger innate immune responses. nih.gov

Host cells are equipped with pattern recognition receptors (PRRs) that specifically recognize these microbial molecules. nih.govfrontiersin.org Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are two major classes of PRRs involved in peptidoglycan recognition. frontiersin.orgnih.gov TLR2, often in conjunction with TLR1 or TLR6, is a key surface receptor that recognizes peptidoglycan and its components. nih.gov This recognition initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other immune mediators, orchestrating the initial defense against bacterial infection. frontiersin.orgfrontiersin.org

Within the cytoplasm, NOD1 and NOD2 detect specific peptidoglycan fragments. nih.gov NOD2 recognizes muramyl dipeptide (MDP), which consists of N-acetylmuramic acid linked to a dipeptide, a structure found in the peptidoglycan of both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org The recognition of these MurNAc-containing motifs by NLRs activates signaling pathways, such as NF-κB, leading to an inflammatory response. nih.gov

Research in the fruit fly Drosophila melanogaster has provided detailed insights into the structural requirements for peptidoglycan recognition. Studies using purified peptidoglycan fragments from Staphylococcus aureus and Streptococcus pneumoniae have shown that a muropeptide dimer is the minimal structure required to activate the Toll signaling pathway. embopress.org A critical finding from this research is that the free reducing end of the N-acetylmuramic acid residues is essential for this activity. embopress.org Monomeric muropeptides were found to be inactive, highlighting the specific structural conformation needed for recognition by the host's immune surveillance system. embopress.org

Mechanisms of Bacterial Virulence Factor Expression in Relation to Cell Wall Metabolism

Disruptions or alterations in cell wall metabolism can have profound effects on bacterial virulence. For instance, changes in the availability of peptidoglycan precursors or modifications to the peptidoglycan structure can influence the expression and function of virulence factors that are anchored to the cell wall or secreted. The integrity of the cell wall is crucial for the proper localization and function of these factors, which can include adhesins, invasins, and toxins.

The recycling of peptidoglycan components, including MurNAc, is also an important aspect of bacterial physiology. Some bacteria possess pathways to salvage and reuse components from their own cell wall during growth and division. The enzyme N-acetylmuramate alpha-1-phosphate uridylyltransferase (MurU) is involved in a peptidoglycan recycling pathway that bypasses the de novo synthesis of UDP-MurNAc. uniprot.org This recycling mechanism can contribute to intrinsic resistance to certain antibiotics, such as fosfomycin (B1673569), which targets the de novo synthesis of UDP-MurNAc. uniprot.org By maintaining the pool of essential cell wall precursors, these recycling pathways can indirectly support the expression of virulence factors by ensuring the continued integrity and functionality of the cell wall.

Bacterial Adaptation Strategies Involving this compound Auxotrophy in Research Models

Auxotrophy, the inability of an organism to synthesize a particular organic compound required for its growth, provides a powerful tool for studying bacterial adaptation and host-dependence. nih.govmdpi.comspringernature.com N-acetylmuramic acid auxotrophy, where a bacterium cannot produce its own MurNAc and must obtain it from its environment, is a particularly interesting case given the essentiality of this compound for cell wall synthesis. frontiersin.org

The oral pathogen Tannerella forsythia is a natural MurNAc auxotroph. frontiersin.orgnih.gov This bacterium lacks the genes necessary for the de novo biosynthesis of UDP-MurNAc, making it strictly dependent on an external supply of MurNAc for growth and the maintenance of its cell shape. frontiersin.orgnih.gov This dependency highlights a key adaptation strategy for survival in a multispecies biofilm, where it likely scavenges MurNAc released from other bacteria. Studying T. forsythia provides a unique model to understand how bacteria can evolve to rely on their microbial neighbors for essential components and how this influences community structure and pathogenesis.

Research on T. forsythia has identified a specific kinase, Tf_MurK, which is highly specific for MurNAc. nih.gov This enzyme plays a crucial role in the bacterium's ability to utilize scavenged MurNAc. Deletion of the gene for this kinase leads to the intracellular accumulation of MurNAc, demonstrating its role in the subsequent steps of cell wall precursor synthesis. nih.gov Interestingly, the mutant strain showed increased tolerance to low MurNAc concentrations, suggesting complex regulatory mechanisms are at play in managing this auxotrophy. nih.gov

The study of such auxotrophic models offers valuable insights into bacterial metabolism, adaptation to specific niches, and the metabolic interplay within microbial communities. nih.gov Furthermore, engineering N-acetylmuramic acid auxotrophy in laboratory strains can be a strategy to create conditionally lethal strains for research purposes or to develop novel antimicrobial strategies that exploit these metabolic vulnerabilities.

Advanced Methodologies for N Acetyl Alpha Muramate Research

In Vitro Assays for Enzyme Activity and Kinetic Analysis

In vitro assays are essential for characterizing the enzymes involved in the N-acetyl-alpha-muramate pathway, determining their kinetic parameters, and screening for potential inhibitors. amsbio.com

Spectrophotometric assays are widely used to monitor enzyme reactions by detecting changes in light absorbance. A continuous spectrophotometric assay was developed for monitoring the transpeptidation reaction catalyzed by E. coli Penicillin-Binding Protein 1B (PBP1B), a key enzyme in the final stages of peptidoglycan synthesis. nih.govacs.org This assay allows for the detailed characterization of PBP enzymology with physiologically relevant substrates. nih.govacs.org

Another approach involves using chromogenic substrates. For instance, an assay for peptidoglycan O-acetyltransferase was developed using p-nitrophenyl acetate (B1210297) as a donor substrate. nih.gov The rate of the reaction is determined by spectrophotometrically monitoring the release of p-nitrophenol. nih.gov In cases where the primary reaction does not produce a colorimetric change, coupled enzyme assays can be used. These assays link the reaction of interest to a second, easily detectable reaction. The development of practical spectrophotometric assays allows for the straightforward acquisition of kinetic and inhibitor binding information for enzymes involved in bacterial cell wall synthesis. mdpi.com

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential enzyme inhibitors. tandfonline.com Assays for peptidoglycan synthesis have been adapted for HTS platforms to discover new antibiotic leads. nih.govresearchgate.net For example, the spectrophotometric assay for peptidoglycan O-acetyltransferase is amenable to a microtiter plate format, making it suitable for HTS. nih.gov

Another innovative HTS method utilizes rotor-fluorogenic D-amino acids (RfDAAs). researchgate.net These probes become fluorescent only upon their incorporation into peptidoglycan by transpeptidases, providing a real-time signal of enzyme activity that is ideal for screening inhibitors. researchgate.net Scintillation Proximity Assays (SPA) have also been employed. In one such method, radiolabeled peptidoglycan is synthesized and captured by wheat germ agglutinin (WGA)-coated SPA beads, allowing for the detection of inhibitors of penicillin-binding proteins. nih.gov

Table 2: Examples of In Vitro Assays for Peptidoglycan Biosynthesis Enzymes

| Enzyme Target | Assay Type | Principle | References |

|---|---|---|---|

| Peptidoglycan O-acetyltransferase (PatB) | Spectrophotometric | Monitors release of p-nitrophenol from the chromogenic donor substrate p-nitrophenyl acetate. | nih.gov |

| Penicillin-Binding Protein 1B (PBP1B) | Continuous Spectrophotometric | Re-engineered peptidoglycan synthesis to allow continuous monitoring of the transpeptidation reaction. | nih.govacs.org |

| Transpeptidases | Fluorogenic Assay | Uses rotor-fluorogenic D-amino acids (RfDAAs) that fluoresce upon incorporation into peptidoglycan. | researchgate.net |

| Penicillin-Binding Proteins (PBPs) | Scintillation Proximity Assay (SPA) | Radiolabeled peptidoglycan product is captured by WGA-coated beads, generating a signal. | nih.gov |

Spectrophotometric and Coupled Enzyme Assays for Reaction Monitoring

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules. In the context of this compound research, atoms within the molecule or its precursors are replaced with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes (e.g., ³²P). nih.govckisotopes.com These labeled molecules can then be tracked as they are processed by the cell using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For example, ¹⁴C-labeled UDP-N-acetylglucosamine has been used as a substrate in whole-cell pathway assays to screen for inhibitors of peptidoglycan synthesis. researchgate.net In another specific application, the substrate for the enzyme MurU, N-acetylmuramic acid α-1-phosphate (MurNAc-α1-P), was prepared with a ³²P radiolabel to perform substrate specificity assays. nih.gov The use of stable isotope-labeled amino acids, such as ¹⁵N-labeled yeast extract, in growth media allows for the uniform labeling of proteins, which is a common strategy in structural and functional studies. biorxiv.org This principle is extended to other biomolecules, and the availability of labeled carbohydrates, such as N-acetyl-D-glucosamine-[UL-¹³C6], facilitates detailed studies of carbohydrate metabolism and incorporation. These tracing techniques provide invaluable insights into reaction mechanisms and metabolic fluxes within the complex peptidoglycan biosynthesis network.

Stable Isotope Probing for Metabolic Flux Analysis

Stable isotope probing (SIP) is a powerful technique used to trace the metabolic fate of atoms through biochemical pathways. nih.govcreative-proteomics.com In the context of this compound research, SIP allows investigators to track the incorporation of labeled precursors into MurNAc and the larger peptidoglycan (PG) structure. By supplying bacteria with substrates enriched with stable isotopes, such as ¹³C or ¹⁵N, researchers can follow the flow of these isotopes into MurNAc, providing a quantitative measure of its synthesis and turnover. nih.govisotope.com

Metabolic flux analysis (MFA) leverages data from SIP experiments to calculate the rates of metabolic reactions. nih.gov For instance, by using ¹³C-labeled glucose, a primary carbon source for many bacteria, the contribution of glucose-derived carbons to the MurNAc backbone can be precisely quantified. isotope.com This approach has been instrumental in understanding how bacteria remodel their cell walls in response to environmental stressors or antibiotics. elifesciences.org For example, studies have successfully used heavy isotope labeling with mass spectrometry to elucidate the dynamics of peptidoglycan polymerization under different conditions. elifesciences.org

| Isotope | Labeled Substrate Example | Application in MurNAc Research | Analytical Technique |

| ¹³C | D-glucose (¹³C₆) | Tracing carbon flow from central carbon metabolism into the MurNAc biosynthetic pathway. isotope.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy creative-proteomics.comnih.gov |

| ¹⁵N | Ammonium chloride (¹⁵NH₄Cl) | Tracking the incorporation of nitrogen into the amino sugar backbone of MurNAc. elifesciences.org | Mass Spectrometry (MS) elifesciences.org |

| ²H (Deuterium) | Deuterated water (D₂O) | General metabolic activity probing and measuring rates of biosynthesis. rsc.org | Raman Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Secondary Ion Mass Spectrometry (SIMS) rsc.org |

This table illustrates examples of stable isotopes and their application in studying this compound metabolism.

Radioisotopic Labeling for Imaging Bacterial Cell Walls in Research Models

Radioisotopic labeling offers a highly sensitive method for imaging and tracking bacteria in research models. This technique involves incorporating a radionuclide into a molecule that is specifically taken up and utilized by bacteria, such as a MurNAc derivative. The emitted radiation can then be detected using imaging modalities like Positron Emission Tomography (PET).

A significant challenge in this area has been the use of short-lived isotopes like carbon-11 (B1219553) (t₁/₂ = 20.4 min). nih.govnih.gov Recent advancements have focused on developing MurNAc derivatives labeled with longer-lived radioisotopes, such as fluorine-18 (B77423) (t₁/₂ = 109.6 min). nih.govnih.gov For example, researchers have successfully synthesized ¹⁸F-labeled N-acetyl-muramic acid derivatives ((S)-[¹⁸F]FMA and (R)-[¹⁸F]FMA) for PET imaging of bacterial infections. nih.govnih.gov These radiotracers have demonstrated robust accumulation in various human pathogens, including Staphylococcus aureus, in both in vitro and in vivo models, paving the way for potential clinical applications. nih.govnih.gov

| Radiotracer | Radioisotope | Half-life | Imaging Modality | Key Finding |

| d-[¹¹C]Ala | Carbon-11 | 20.4 min | PET | Used in a murine model of acute bacterial infection. nih.gov |

| (S)-[¹⁸F]FMA | Fluorine-18 | 109.6 min | PET | Showed significantly higher uptake in E. coli compared to its (R)-diastereomer. nih.gov |

| (R)-[¹⁸F]FMA | Fluorine-18 | 109.6 min | PET | Demonstrated slightly higher uptake in S. aureus compared to its (S)-diastereomer. nih.gov |

This table summarizes key radioisotopic tracers used for imaging bacterial cell walls, highlighting their properties and significant research findings.

Analytical Techniques for Detection and Quantification in Biological Systems

A variety of analytical techniques are essential for the detection, quantification, and characterization of this compound in complex biological samples.

Mass Spectrometry-Based Metabolomics for this compound Profiling

Mass spectrometry (MS) is a cornerstone of metabolomics, offering high sensitivity and resolution for the comprehensive analysis of small molecules like this compound. nih.gov MS-based metabolomics allows for the identification and quantification of hundreds to thousands of metabolites in a single analysis. nih.govbiocrates.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to separate metabolites before their detection. nih.govnih.gov

In the context of this compound research, these methods can be used to create detailed metabolic profiles of bacteria, revealing changes in MurNAc levels and related pathway intermediates under various conditions. elifesciences.org For instance, ultra-high-performance liquid chromatography/mass spectrometry has been used to measure known metabolites in large cohort studies to identify metabolic signatures associated with different health outcomes. nih.gov This approach can be applied to study the role of bacterial cell wall components and their metabolites in host-pathogen interactions.

Chromatographic Separations (e.g., HPLC) for Compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purification of this compound and its derivatives from complex mixtures. nih.govnih.gov Semi-preparative and preparative HPLC systems are used to obtain pure compounds for further structural elucidation and biological testing. nih.govresearchgate.net The purity of the isolated compound is often assessed by analytical HPLC, where a single, sharp peak indicates a high degree of purity. researchgate.netresearchgate.net Purity can be further confirmed by comparing the results to a known standard or by using a photodiode array (PDA) detector to check for spectral homogeneity across the peak. chromatographyonline.com

The effectiveness of HPLC in separating compounds is dependent on factors such as the choice of stationary phase (column) and mobile phase (solvents). nih.gov This technique was crucial in the successful isolation and characterization of various natural products, a process that can be adapted for MurNAc-related compounds. nih.gov

Fluorescence-Based Detection of Labeled Peptidoglycan

Fluorescence-based methods provide a powerful means to visualize the bacterial cell wall and study its dynamics. This approach often involves metabolic labeling, where bacteria are fed modified versions of peptidoglycan precursors that contain a bioorthogonal handle, such as an azide (B81097) or an alkyne. nih.gov These handles can then be "clicked" to a fluorescent probe for visualization via fluorescence microscopy.

Derivatives of N-acetyl-muramic acid have been developed for this purpose. nih.govescholarship.org For example, an alkyne-modified MurNAc can be incorporated into the peptidoglycan during its biosynthesis. Subsequent conjugation with a fluorescent azide dye allows for the direct imaging of newly synthesized cell wall material. nih.gov Researchers have found that modifying the MurNAc probe, for instance by creating a methyl ester derivative, can improve its uptake and incorporation into the peptidoglycan of bacteria like E. coli. nih.gov This strategy complements other labeling methods that target the peptide side chains of peptidoglycan. nih.gov

| Probe Type | Modification | Detection Method | Application |

| N-acetyl-muramic acid derivative | Alkyne group | Click chemistry with a fluorescent azide | Fluorescent labeling of peptidoglycan during biosynthesis. |

| N-acetyl-muramic acid derivative | Azide group | Click chemistry with a fluorescent alkyne | Imaging of peptidoglycan synthesis and remodeling. nih.gov |

| Fluorescent D-amino acids | Fluorophore attached to a D-amino acid | Direct fluorescence | Labeling the peptide cross-bridges of peptidoglycan. nih.gov |

This table outlines different fluorescence-based labeling strategies for studying bacterial peptidoglycan.

Genetic Engineering and Molecular Biology Approaches

Genetic engineering and molecular biology are fundamental to modern research on this compound. dokumen.pub These approaches allow for the precise manipulation of bacterial genomes to study the function of genes involved in MurNAc biosynthesis, recycling, and incorporation into the cell wall. mdpi.com

Techniques such as gene knockout, overexpression, and site-directed mutagenesis enable researchers to investigate the physiological role of specific enzymes in the MurNAc pathway. dokumen.pubnih.gov For example, by deleting a gene encoding a key enzyme like a MurNAc kinase, scientists can create auxotrophic strains that require an external supply of MurNAc for growth. frontiersin.org Studying such mutants provides invaluable insights into the importance of the MurNAc salvage pathway and its potential as an antibiotic target. frontiersin.org Furthermore, the use of reporter genes fused to genes in the MurNAc pathway can help monitor their expression levels in response to different stimuli. Modern genome editing tools like CRISPR-Cas9 have revolutionized the ease and precision with which these genetic modifications can be made in a wide range of organisms. frontiersin.orgnih.gov

Gene Deletion and Mutagenesis Studies for Pathway Elucidation

Understanding the metabolic pathways involving this compound relies heavily on the ability to manipulate the genes responsible for the synthesis and modification of this molecule and its derivatives. Gene deletion and mutagenesis are powerful tools for elucidating these complex biochemical networks.

Gene Deletion to Identify Function

The process of generating these deletion mutants often involves techniques like Gibson assembly cloning, where the target gene is replaced with a selectable marker. ulisboa.pt Subsequent analysis of the resulting mutant strain's phenotype, such as its growth characteristics or susceptibility to certain antibiotics, provides direct evidence for the function of the deleted gene. ulisboa.pt

Site-Directed Mutagenesis for Mechanistic Insights

While gene deletion can establish the necessity of a gene, site-directed mutagenesis allows for a more detailed investigation of protein function. By altering specific amino acid residues within an enzyme, researchers can probe the roles of individual amino acids in substrate binding, catalysis, and protein stability. For example, structure-guided saturation mutagenesis of N-acetylneuraminic acid lyase, an enzyme involved in a related metabolic pathway, led to the identification of a variant with significantly improved catalytic efficiency. nih.gov This approach can be applied to enzymes in the this compound pathway to understand their mechanisms and potentially engineer them for novel applications.

In Silico Gene Deletion and Modeling

Computational approaches, such as in silico single-gene deletion using flux balance analysis (FBA) and minimization of metabolic adjustment (MOMA), complement experimental studies. monash.edunih.gov These models can predict the essentiality of genes for bacterial growth under different conditions and simulate the metabolic consequences of gene knockouts. monash.edunih.gov Such predictions can then guide experimental work, prioritizing genes for targeted deletion and functional analysis. monash.edu For example, these models have been used to predict essential genes for the growth of Acinetobacter baumannii, a significant human pathogen. nih.gov

Table 1: Examples of Genes Targeted in Deletion and Mutagenesis Studies Related to this compound Pathways

| Gene | Organism | Encoded Protein/Function | Phenotypic Effect of Deletion/Mutation |

|---|---|---|---|

| murU | Pseudomonas aeruginosa | N-acetylmuramate alpha-1-phosphate uridylyltransferase | Increased susceptibility to fosfomycin (B1673569). uniprot.orguniprot.org |

| amgK | Pseudomonas aeruginosa | N-acetylmuramate/N-acetylglucosamine kinase | Contribution to beta-lactam and fosfomycin resistance. ulisboa.pt |

| anmK | Pseudomonas aeruginosa | Anhydro-N-acetylmuramic acid kinase | Contribution to beta-lactam and fosfomycin resistance. ulisboa.pt |

| mupP | Pseudomonas aeruginosa | Involved in peptidoglycan recycling | Contribution to beta-lactam and fosfomycin resistance. ulisboa.pt |

| murC | Escherichia coli | UDP-N-acetylmuramate--L-alanine ligase | Involved in cell wall formation. uniprot.org |

Overexpression and Purification of this compound-Related Proteins for Biochemical Characterization

To perform detailed biochemical analyses of the enzymes involved in this compound metabolism, it is essential to obtain these proteins in a pure and active form. Overexpression and purification are standard techniques used to achieve this.

Recombinant Protein Overexpression

The genes encoding proteins of interest from the this compound pathway are often cloned into expression vectors, such as plasmids, which are then introduced into a suitable host organism, typically Escherichia coli. researchgate.net These vectors are designed to drive high-level production of the target protein. To enhance solubility and simplify purification, the target protein is often fused to a tag, such as a His6-tag or a maltose-binding protein (MBP) tag. researchgate.net

Purification of Recombinant Proteins

Following overexpression, the bacterial cells are lysed, and the protein of interest is purified from the cell extract. Affinity chromatography is a powerful and commonly used first step. For instance, His6-tagged proteins can be selectively bound to a resin containing immobilized nickel or cobalt ions and subsequently eluted. researchgate.net Similarly, MBP-fusion proteins can be purified using an amylose (B160209) resin. researchgate.net Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve homogeneity. nih.gov

Biochemical Characterization of Purified Proteins

Once a pure protein is obtained, its biochemical properties can be thoroughly investigated. This includes:

Enzyme Kinetics: Determining key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for the enzyme's substrates provides insights into its catalytic efficiency and substrate affinity. For example, the kinetic parameters for UDP-N-acetylmuramate--L-alanine ligase (MurC) from E. coli have been determined. uniprot.org

Substrate Specificity: Testing the enzyme's activity with a range of potential substrates reveals its specificity. For instance, the N-acetylmuramate alpha-1-phosphate uridylyltransferase (MurU) from Pseudomonas putida is specific for UTP and cannot use other nucleotide triphosphates. uniprot.org

Optimal Reaction Conditions: The enzyme's activity is typically characterized over a range of pH and temperature values to determine the optimal conditions for its function. uniprot.orgfrontiersin.org

Structural Analysis: Techniques such as X-ray crystallography can be used to determine the three-dimensional structure of the protein. This structural information is invaluable for understanding the enzyme's catalytic mechanism and for guiding site-directed mutagenesis studies. As of late 2007, several structures for UDP-N-acetylmuramate dehydrogenase have been solved. wikipedia.org

Table 2: Examples of Overexpressed and Characterized Proteins Related to this compound

| Protein | Organism | Expression System | Purification Method | Key Biochemical Findings |

|---|---|---|---|---|

| N-acetylmuramate alpha-1-phosphate uridylyltransferase (MurU) | Pseudomonas putida | E. coli | Affinity Chromatography | Catalyzes the formation of UDP-N-acetylmuramate from UTP and MurNAc-alpha-1P; specific for UTP. uniprot.org |

| UDP-N-acetylmuramate--L-alanine ligase (MurC) | Escherichia coli | E. coli | Not specified | Optimum pH of 8.6 and optimum temperature of 45°C. uniprot.org |

| N-acetylmuramidase (LbGH25B and LbGH25N) | Lactobacillus buchneri | E. coli | Affinity Chromatography | Confirmed N-acetylmuramidase activity; cell wall-associated proteins. nih.govnih.gov |

| Human arylamine N-acetyltransferase 1 (NAT1) | Human | E. coli | Ion-Exchange Chromatography | Acetylates a variety of arylamine substrates. nih.gov |

Evolutionary and Comparative Biochemical Perspectives

Phylogenetic Analysis of N-acetyl-alpha-muramate Biosynthetic and Recycling Enzymes

The enzymes responsible for the biosynthesis and recycling of this compound are central to bacterial survival, as they construct the essential peptidoglycan (PG) cell wall. nih.govnih.gov Phylogenetic studies of these enzymes, particularly those in the Mur pathway, reveal a deep evolutionary history shaped by conservation, divergence, and gene duplication.

The biosynthetic pathway for UDP-N-acetylmuramic acid (UDP-MurNAc), the activated precursor containing the muramate moiety, begins with the enzymes MurA and MurB. oup.com MurA, or UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the first committed step in peptidoglycan synthesis. oup.complos.org Sequence analysis across numerous bacterial species shows that the MurA gene is highly conserved, underscoring its fundamental role. plos.org The amino acid residues crucial for its enzymatic activity are particularly well-preserved. plos.org

Phylogenetic trees constructed from MurA amino acid sequences demonstrate both this conservation and clear patterns of divergence. researchgate.net The enzymes typically cluster according to major bacterial lineages, such as Gram-positive and Gram-negative groups. researchgate.net For instance, phylogenetic analysis reveals distinct clades for MurA from Gram-positive bacteria, Cytophaga-Flexibacter-Bacteroids (CFB), and intracellular bacteria like Wolbachia. plos.orgresearchgate.net This divergence likely reflects co-evolution with other components of the cell wall synthesis machinery, adapting to the unique structural and physiological needs of each lineage.

In contrast to the widely distributed de novo biosynthetic pathway, the peptidoglycan recycling pathway, which salvages N-acetylmuramic acid from the environment or from cell wall turnover, shows a more sporadic distribution. nih.govnih.gov This pathway utilizes enzymes such as N-acetylmuramate 1-kinase (AmgK) and N-acetyl-α-D-muramate 1-phosphate uridylyltransferase (MurU). nih.govqmul.ac.ukenzyme-database.org These enzymes convert salvaged N-acetylmuramate into UDP-MurNAc, bypassing the initial MurA/MurB steps. nih.govrhea-db.org The presence of this pathway varies significantly among species, suggesting it is an evolutionary adaptation to specific environmental niches where peptidoglycan fragments are available. researchgate.net

Gene duplication is a significant driver of evolutionary innovation, and evidence suggests it has played a role in the evolution of this compound metabolism. Phylogenetic analysis indicates that some bacterial genomes contain two copies of the murA gene. plos.org This suggests that the gene has undergone duplication in certain lineages, potentially allowing for the evolution of new functions or altered regulatory control. plos.org

Furthermore, phylogenetic studies propose that the MurA enzyme itself evolved from an ancestral, EPSP (5-enolpyruvylshikimate-3-phosphate) synthase-like enzyme. pnas.org Both MurA and EPSP synthase catalyze a similar enolpyruvyl transfer reaction, and they share structural similarities. pnas.org The evolutionary tree shows that MurA and EPSP synthase sequences share a common ancestor, with a monophyletic MurA clade diverging from an EPSP-like ancestor within the bacterial domain. pnas.org This represents a case of ancient gene duplication followed by significant functional divergence, where a protein from amino acid metabolism was repurposed for cell wall biosynthesis.

Table 1: Key Enzymes in this compound Biosynthesis and Recycling This interactive table summarizes the primary enzymes involved in the formation of UDP-N-acetyl-alpha-muramate.

| Enzyme | Gene Name | Function | Pathway |

|---|---|---|---|

| UDP-N-acetylglucosamine enolpyruvyl transferase | murA / murZ | Transfers an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc). oup.com | De Novo Biosynthesis |

| UDP-N-acetylenolpyruvoylglucosamine reductase | murB | Reduces the enolpyruvyl group of UDP-GlcNAc-enolpyruvate to a D-lactyl group, forming UDP-MurNAc. oup.comwikipedia.org | De Novo Biosynthesis |

| N-acetylmuramate 1-kinase | amgK | Phosphorylates salvaged N-acetyl-D-muramate to N-acetyl-α-D-muramate 1-phosphate. nih.govqmul.ac.uk | Recycling |

| N-acetyl-α-D-muramate 1-phosphate uridylyltransferase | murU | Catalyzes the formation of UDP-MurNAc from UTP and N-acetyl-α-D-muramate 1-phosphate. enzyme-database.orguniprot.orguniprot.org | Recycling |